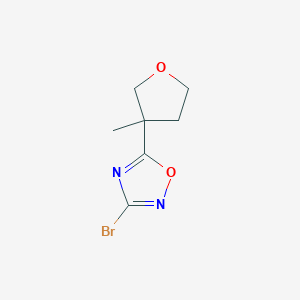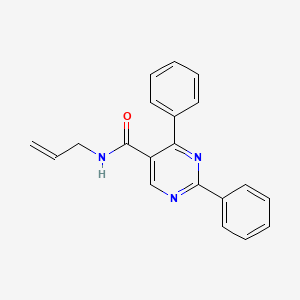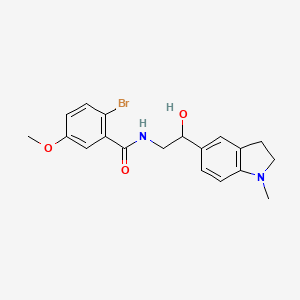
2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives, such as the one you mentioned, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives are often involved in electrophilic substitution reactions due to their aromatic nature .Physical And Chemical Properties Analysis
Physically, indole derivatives are often crystalline and colorless in nature with specific odors . The exact physical and chemical properties would depend on the specific structure of the compound.Aplicaciones Científicas De Investigación
Antioxidant Activity
Bromophenols isolated from marine red algae, including those with bromo, methoxy, and hydroxy substitutions, have shown potent scavenging activity against radicals. This suggests their potential application as natural antioxidants in food and pharmaceuticals to prevent oxidative deterioration (Li et al., 2012; Li et al., 2011).
Catalysis and Synthesis
Studies have demonstrated the use of bromophenols and brominated compounds in catalysis and organic synthesis. For example, the Cu-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones from 2-halobenzamides highlights the role of brominated intermediates in synthesizing complex organic molecules, potentially useful in the development of pharmaceuticals and fine chemicals (Gogoi et al., 2014).
Photodynamic Therapy
Phthalocyanine derivatives substituted with bromophenol groups have been studied for their high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy (PDT). Such compounds could be utilized in the treatment of cancer, leveraging their ability to generate reactive oxygen species upon light activation (Pişkin et al., 2020).
Antimicrobial Activity
Bromophenols from marine sources have also shown antimicrobial properties against various strains of bacteria. This suggests their potential application in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Xu et al., 2003).
Neuroleptic Agents
Research on brominated benzamide derivatives has explored their use as neuroleptic (antipsychotic) agents. These compounds have been evaluated for their ability to inhibit dopamine receptors, suggesting their potential in treating psychiatric disorders such as schizophrenia (Norman et al., 1993).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-22-8-7-12-9-13(3-6-17(12)22)18(23)11-21-19(24)15-10-14(25-2)4-5-16(15)20/h3-6,9-10,18,23H,7-8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDAPCATCOFEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC(=C3)OC)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-Dimethylfuran-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651120.png)


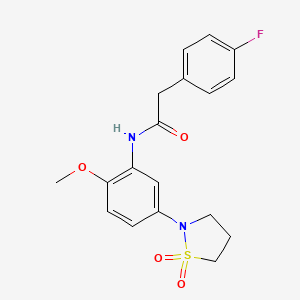
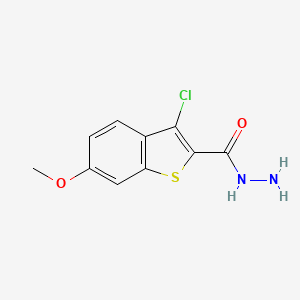
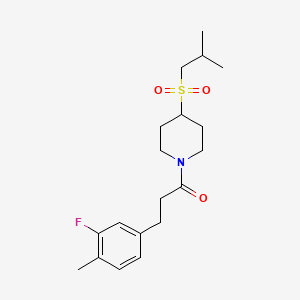

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2651133.png)
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)
![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)

